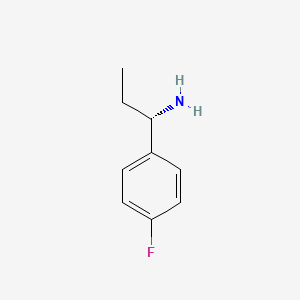

(S)-1-(4-Fluorophenyl)propan-1-amine

Description

Significance of Chiral Amines as Stereoselective Building Blocks in Advanced Organic Synthesis

Chiral amines are indispensable as stereoselective building blocks in the field of advanced organic synthesis. achemblock.combuyersguidechem.com Their importance stems from the prevalence of chirality in biological systems; most biological targets, such as enzymes and receptors, are themselves chiral. uni.lu Consequently, the biological activity of many pharmaceuticals and agrochemicals is often dependent on the specific stereoisomer used. google.com

The use of enantiomerically pure chiral amines as starting materials or key intermediates allows for the construction of complex target molecules with precise control over their stereochemistry. bldpharm.com This is crucial, as different enantiomers of a molecule can have vastly different pharmacological effects. google.com Chiral amines are incorporated into a wide range of molecules, including approximately 40-45% of small-molecule pharmaceuticals. nih.gov They can act as resolving agents, chiral auxiliaries, or be integrated directly into the final molecular structure. achemblock.com The development of methods to synthesize these chiral building blocks with high enantiomeric purity is a major focus of modern synthetic chemistry. evitachem.com

The Role of (S)-1-(4-Fluorophenyl)propan-1-amine as a Chiral Intermediate in Pharmaceutical and Agrochemical Research

This compound is a chiral primary amine that serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. achemblock.comgoogle.com The presence of a fluorophenyl group makes it a particularly interesting building block, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient. nih.gov

While direct therapeutic applications of this compound itself are not documented, its structural motif is found in various biologically active compounds. For instance, fluorinated phenylamine structures are key components in the development of pharmaceuticals. Research on structurally similar compounds, such as (S)-1-(2,4-Difluorophenyl)propan-1-amine, highlights their role as chiral building blocks in the synthesis of potential therapeutics for neurological disorders. rsc.org Furthermore, patent literature discloses the use of related chlorophenyl-propylamine scaffolds in the synthesis of potent protein kinase B (AKT) inhibitors, which are investigated for cancer therapy. nih.govglpbio.com The compound is also analogous to moieties found in probes for the serotonin (B10506) transporter, suggesting its potential use in neuroscience research. nih.gov These examples underscore the value of this compound as a precursor for generating novel compounds with potential therapeutic value.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 473732-86-4 |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | (1S)-1-(4-fluorophenyl)propan-1-amine |

| SMILES | CCC@@HC1=CC=C(F)C=C1 |

| Physical Form | Liquid |

This data is compiled from publicly available chemical databases. achemblock.com

Current Trends and Future Directions in the Enantioselective Preparation of Chiral Amines

The demand for enantiomerically pure amines has spurred the development of numerous innovative and efficient synthetic methods. achemblock.com Overcoming the limitations of traditional methods like chemical resolution, modern strategies focus on asymmetric catalysis. nih.gov

Current trends in the enantioselective preparation of chiral amines include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines and enamines is a highly efficient and direct method to produce α-chiral amines. achemblock.comnih.gov This approach has been successfully implemented on an industrial scale. achemblock.com

Enantioselective Reductive Amination (ERA): Metal-catalyzed ERA of ketones using ammonia (B1221849) or ammonium (B1175870) salts provides a direct route to chiral primary amines. glpbio.com Recent advances have led to the development of more efficient catalytic systems for this transformation. glpbio.com

Biocatalysis: The use of enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offers a green and highly selective alternative for chiral amine synthesis. rsc.org Protein engineering and directed evolution are being used to expand the substrate scope and improve the efficiency of these biocatalysts.

C-H Amination: The direct functionalization of C-H bonds to form C-N bonds is a powerful and atom-economical strategy. The development of chiral catalysts for enantioselective C-H amination is a rapidly advancing area of research, offering novel pathways to complex chiral amines.

Future directions in this field are focused on the development of more sustainable, efficient, and versatile catalytic systems. This includes the design of novel chiral ligands for metal catalysts, the discovery and engineering of new enzymes with broader applicability, and the use of computational tools and artificial intelligence to predict and optimize catalytic processes. The integration of different catalytic methods, such as chemoenzymatic cascades, is also a promising approach to streamline the synthesis of complex chiral amines.

Table 2: Overview of Modern Synthetic Methods for Chiral Amines

| Synthetic Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral catalyst and hydrogen gas. | High efficiency, direct, industrially scalable. achemblock.comnih.gov |

| Enantioselective Reductive Amination | Conversion of a ketone to an amine in the presence of a chiral catalyst, a reducing agent, and an amine source. | Direct synthesis of primary amines from ketones. glpbio.com |

| Biocatalysis (e.g., Transaminases) | Use of enzymes to catalyze the stereoselective amination of a ketone or the resolution of a racemic amine. | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.org |

| Enantioselective C-H Amination | Direct formation of a C-N bond at a specific C-H position using a chiral catalyst. | High atom economy, potential for late-stage functionalization. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZFVQWUKNCKQL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278924 | |

| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-86-4 | |

| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 4 Fluorophenyl Propan 1 Amine and Analogous Chiral Amines

Asymmetric Catalytic Synthesis Approaches

The development of innovative and sustainable routes for the preparation of enantiomerically enriched amines has been driven by their high demand in the life sciences. nih.gov Asymmetric catalysis, in particular, has become a principal area of research, with transition metal catalysis and organocatalysis being the most prominent strategies. nih.govacs.org

One of the most direct and powerful methods for preparing α-chiral primary amines is the asymmetric hydrogenation of prochiral imines. nih.gov This technique has been successfully implemented on an industrial scale, demonstrating its robustness and utility. nih.govacs.org Despite challenges such as potential catalyst poisoning by the amine product and the presence of E/Z isomers in substrates, significant progress has led to highly active and selective catalyst systems. dicp.ac.cn

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design and synthesis of chiral ligands that create a specific chiral environment around the metal center. nih.gov Iridium and Palladium-based catalysts are among the most effective for the asymmetric hydrogenation of imines and related substrates. dicp.ac.cnresearchgate.net

Iridium Catalysts: Iridium complexes featuring chiral ligands have shown exceptional performance. For instance, iridium–ferrocenyl diphosphine complexes are highly stable and active for imine hydrogenation. dicp.ac.cn More recent developments include tridentate chiral spiro aminophosphine (B1255530) ligands (SpiroPAP), which, when complexed with iridium, exhibit extremely high activity and enantioselectivity for the hydrogenation of various carbonyl compounds and alkenes, achieving turnover numbers up to 4.5 million. nih.gov Polymeric chiral diamine ligands have also been developed for iridium-catalyzed asymmetric transfer hydrogenation, offering excellent enantioselectivities (up to 99% ee) and high recyclability. nih.govacs.org

Palladium Catalysts: Palladium complexes with chiral bisphosphine ligands have been developed for the asymmetric hydrogenation of functionalized ketones, demonstrating high enantioselectivity. researchgate.net The choice of ligand is critical; for example, in a study using Pd(CF₃CO₂)₂, different P,N-ligands and N-containing bisphosphine ligands showed varying, and sometimes low, catalytic activity, highlighting the importance of the ligand structure. researchgate.net

The table below summarizes selected catalyst systems and their performance.

| Metal | Chiral Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Iridium | Ferrocenyl diphosphine | Imines | Up to 99% | dicp.ac.cn |

| Iridium | Tridentate Chiral Spiro Aminophosphine (SpiroPAP) | Aryl Ketones | Up to 4.5 million TON | nih.gov |

| Iridium | Polymeric Chiral Diamine | Ketones | Up to 99% | nih.govacs.org |

| Palladium | Bisphosphine | Functionalized Ketones | Up to 92.2% | researchgate.net |

The asymmetric hydrogenation of prochiral C=N double bonds (imines) is a cornerstone for the synthesis of α-chiral amines. nih.govdicp.ac.cn This method provides a direct, atom-economic pathway to a wide array of chiral amines. acs.org The process involves the stereoselective addition of hydrogen across the imine double bond, guided by a chiral catalyst. nih.gov Homogeneous asymmetric hydrogenation of unprotected N-H ketoimines using an Ir-(S,S)-f-binaphane catalyst, for example, can produce chiral amines in high yields (90-95%) and with enantioselectivities up to 95% ee. nih.gov

Similarly, the asymmetric hydrogenation of enamides is a highly effective method for producing chiral amines and their derivatives. acs.org These reactions often proceed with excellent enantioselectivities. acs.org The substrate must typically contain a coordinating group, such as an amide, which binds to the metal center in a two-point fashion along with the alkene moiety, creating a rigid complex essential for high selectivity. youtube.com Rhodium-catalyzed hydrogenation of cyclobutyl chiral enamides has also been studied, exploring the effects of catalyst control on diastereoselection. sigmaaldrich.com

The enantioselectivity of asymmetric hydrogenation is highly dependent on the structure of the substrate and the specific reaction conditions. nih.govacs.org

Substrate Structure: The electronic and steric properties of the substrate play a crucial role. acs.org Electron-rich enamines and imines can be challenging substrates for enantioselective hydrogenation, often resulting in lower turnover numbers. acs.org The presence of a coordinating functional group on the substrate is often necessary to ensure a rigid catalyst-substrate complex, which is a prerequisite for high enantioselectivity. youtube.com Without such a group, enantioselectivity is significantly reduced. youtube.com The ability of the catalyst's chiral environment to discriminate between the two faces of the substrate is key to controlling the stereochemical outcome. nih.gov

Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent can significantly impact both the activity and selectivity of the catalyst. Catalytic systems that are active under low hydrogen pressures are a major focus of research. dicp.ac.cn For instance, a palladium/bisphosphine complex catalyst system for hydrogenating functionalized ketones was operated in 2,2,2-trifluoroethanol (B45653) under 200 psi of hydrogen at 50 °C. researchgate.net The choice of solvent and additives, like iodine and acetic acid in the case of some iridium-ferrocenyl diphosphine systems, can also be critical for catalyst stability and activity. dicp.ac.cn

In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis, complementing metal-based and biocatalytic methods. acs.orgnih.gov For chiral amine synthesis, primary amine-based organocatalysts and chiral Brønsted acids have proven to be particularly effective. capes.gov.brrsc.org

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can effectively catalyze the enantioselective synthesis of amines. miamioh.edubeilstein-journals.org These catalysts function by activating imines towards nucleophilic attack. For instance, the enantioselective synthesis of homoallylic amines can be achieved with high enantioselectivities (90–99% ee) using a chiral 3,3'-diaryl-BINOL catalyst in reactions of N-acylimines. beilstein-journals.org The combination of a chiral Brønsted acid with a gold catalyst has also been reported for the highly enantioselective synthesis of chiral secondary amines. researchgate.net

Aminocatalysis: Chiral primary amines, often derived from natural amino acids or Cinchona alkaloids, are versatile and powerful organocatalysts. capes.gov.brrsc.org They can activate carbonyl compounds by forming chiral enamines or iminium ions. researchgate.net This activation strategy has been applied to a wide range of enantioselective reactions. capes.gov.brrsc.org The combination of chiral amine catalysis with other catalytic modes, such as Brønsted acid or thiol catalysis, has enabled complex transformations, mimicking natural enzymatic processes. researchgate.net

The table below provides examples of organocatalytic systems for chiral amine synthesis.

| Catalyst Type | Specific Catalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Chiral Brønsted Acid | 3,3'-Diaryl-BINOL | Asymmetric allylation of acylimines | 90-99% | beilstein-journals.org |

| Chiral Brønsted Acid | Peptide-Phosphonium Salt | Kinetic resolution of biarylphenols | Up to 99% | acs.org |

| Primary Amine | Derived from amino acids, Cinchona alkaloids | Various enantioselective reactions | Varies | capes.gov.brrsc.org |

Organocatalytic Asymmetric Synthesis

Stereocontrol in Mannich-Type Reactions for Amine Precursors

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.com The reaction condenses an amine (primary or secondary), an aldehyde (often formaldehyde), and a carbonyl compound to produce a β-amino carbonyl compound, commonly known as a Mannich base. byjus.comwikipedia.org This Mannich base is a versatile precursor that can be converted to the desired chiral amine, such as (S)-1-(4-Fluorophenyl)propan-1-amine, through subsequent chemical transformations like reduction of the ketone functionality.

The primary challenge in applying the Mannich reaction for chiral synthesis is controlling the stereochemistry. The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. wikipedia.orgyoutube.com A carbonyl compound, such as a ketone, tautomerizes to its enol form, which then nucleophilically attacks the iminium ion to form the new carbon-carbon bond. wikipedia.org

Achieving stereocontrol in this process has been the subject of extensive research. Asymmetric Mannich reactions can be facilitated by employing chiral catalysts that create a chiral environment, influencing the facial selectivity of the nucleophilic attack. nih.gov Organocatalysis has emerged as a powerful tool in this domain. For instance, chiral primary amine catalysts have been shown to promote highly stereoselective Mannich reactions between aldehydes and various ketimines. nih.govdntb.gov.ua These catalysts can exhibit unique reactivity and stereoselectivity, sometimes leading to a reversal of diastereofacial selectivity compared to more common secondary amine catalysts. nih.gov The use of chiral phosphinoyl-aziridines as organocatalysts has also been explored, yielding Mannich adducts with high levels of enantio- and diastereoselectivity. mdpi.com

For the synthesis of a precursor to this compound, a potential Mannich reaction would involve 4-fluorobenzaldehyde, a suitable amine, and propanal or a derivative. The resulting β-amino ketone could then be stereoselectively reduced. Alternatively, an asymmetric Mannich reaction using a prochiral enolate equivalent of a propyl ketone and an imine derived from 4-fluoroaniline (B128567) could directly establish the chiral center. The choice of chiral catalyst, whether a metal complex or an organocatalyst like proline and its derivatives, is crucial for directing the stereochemical outcome. wikipedia.orgnih.gov

Biocatalytic Transformations for Enantiopure Amines

Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure amines, offering high selectivity under mild reaction conditions. illinois.edu Among the various enzyme classes utilized, ω-transaminases have gained prominence for their ability to catalyze the transfer of an amino group to or from a non-alpha carbon position. illinois.edufrontiersin.org

ω-Transaminase-Mediated Synthesis

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edufrontiersin.org Their high stereoselectivity makes them ideal for producing single-enantiomer chiral amines. illinois.edu These enzymes are broadly categorized as (S)-selective or (R)-selective, allowing for the synthesis of either enantiomer of a target amine with high optical purity. illinois.edu The synthesis of this compound would utilize an (S)-selective ω-transaminase. Two primary strategies are employed: the kinetic resolution of a racemic mixture and the asymmetric amination of a prochiral ketone.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted, enantiopurified substrate from the product. In the context of ω-TAs, a racemic amine mixture (containing both R and S enantiomers) is exposed to a stereoselective ω-transaminase in the presence of an amino acceptor, such as pyruvate (B1213749). rsc.orgresearchgate.net

For producing the (S)-enantiomer, an (R)-selective ω-TA would be used. The enzyme would selectively deaminate the (R)-amine to its corresponding ketone, leaving the desired (S)-amine untouched and therefore enriched. Conversely, to obtain an (R)-amine, an (S)-selective ω-TA is used. rsc.org A significant advantage of this method is its high enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99%. rsc.org However, the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic starting material is consumed. researchgate.net Research has demonstrated the successful kinetic resolution of various amines, such as α-methylbenzylamine, achieving high enantiomeric purity. nih.gov

| Amine Substrate | Enzyme Specificity | Desired Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| (R,S)-α-Methylbenzylamine | (S)-specific ω-TA | (R)-α-Methylbenzylamine | 49.5 | 98.0 | nih.gov |

| (R,S)-1-Aminotetralin | (S)-specific ω-TA | (R)-1-Aminotetralin | 48.8 | 95.5 | nih.gov |

A more atom-economical approach is the asymmetric amination of a prochiral ketone, which can theoretically achieve a 100% yield of the desired chiral amine. elsevierpure.com To synthesize this compound, this method would start with the corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one. This ketone is reacted with an amine donor, such as L-alanine or isopropylamine, in the presence of an (S)-selective ω-transaminase. illinois.edunih.gov

A significant challenge in this process is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction (deamination). nih.gov Furthermore, the reaction can be strongly inhibited by both the amine product and the ketone byproduct (e.g., pyruvate when L-alanine is the donor). elsevierpure.comnih.gov To overcome these limitations, various strategies are employed to shift the equilibrium towards product formation. A common and effective method is the removal of the ketone byproduct. For instance, when L-alanine is the amine donor, the resulting pyruvate can be removed from the system using a coupled enzyme reaction, such as its reduction to lactate (B86563) by lactate dehydrogenase (LDH) or its decarboxylation by pyruvate decarboxylase (PDC). elsevierpure.comnih.govtdx.cat This byproduct removal dramatically increases the reaction yield, often achieving over 90% conversion with excellent enantiomeric excess (>99% e.e.). elsevierpure.comnih.gov

| Ketone Substrate | Amine Donor | Byproduct Removal System | Reaction Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | L-Alanine | Whole cells (containing LDH activity) | 92.1 | >99 | elsevierpure.comnih.gov |

| Benzylacetone | L-Alanine | Whole cells (containing LDH activity) | 90.2 | >99 | elsevierpure.comnih.gov |

While naturally occurring ω-transaminases provide a valuable starting point, they often possess limitations such as low stability, narrow substrate scope (especially for bulky, non-natural substrates), and suboptimal activity under industrial process conditions. frontiersin.orgacs.org Protein engineering, through rational design and directed evolution, has become a crucial tool for overcoming these limitations and tailoring enzymes for specific applications. mdpi.comresearchgate.net

Rational design involves making specific changes to the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. acs.orgmdpi.com By modifying residues within the active site's large or small binding pockets, the enzyme's substrate specificity can be altered to accommodate bulky substrates. acs.orgmdpi.com

| Enzyme Origin | Engineering Goal | Key Mutations/Strategy | Result | Reference |

|---|---|---|---|---|

| Arthrobacter sp. (ATA-117) | Synthesis of Sitagliptin | 11 rounds of directed evolution, 27 mutations | Enabled conversion of bulky prositagliptin ketone with >99.95% e.e. | frontiersin.orgmdpi.com |

| Ruegeria sp. (3FCR) | Improve activity for bulky amines | Rational design motif (Y59W/Y87F/Y152F/T231A) | Up to 8900-fold improvement in activity | mdpi.com |

| Ruegeria sp. (Ru-ωTA) | Accommodate tert-butyl groups | 5 mutations including Y87L | Enabled synthesis of (R)-2,2-dimethyl-1-phenylpropan-1-amine | mdpi.com |

Many enzymatic reactions, particularly those catalyzed by oxidoreductases, depend on expensive cofactors such as the nicotinamide (B372718) adenine (B156593) dinucleotides NAD(H) and NADP(H). nih.govnih.gov While the core transamination reaction relies on the PLP cofactor, which is regenerated in each catalytic cycle (PLP ↔ PMP), the enzymatic systems often coupled to the reaction to drive the equilibrium require stoichiometric amounts of other cofactors. researchgate.netillinois.edu For a biocatalytic process to be economically viable on an industrial scale, these expensive cofactors must be regenerated in situ. illinois.eduresearchgate.net

As mentioned, removing the pyruvate byproduct from an asymmetric amination reaction is critical for achieving high yields. This is often accomplished by coupling the transaminase with a dehydrogenase. researchgate.net

Lactate Dehydrogenase (LDH): Reduces pyruvate to lactate while oxidizing NADH to NAD+.

Alanine (B10760859) Dehydrogenase (AlaDH): Can be used in the reverse direction, reductively aminating pyruvate to L-alanine using NADH.

In both cases, NADH is consumed. To regenerate NADH from the NAD+ produced, a third, sacrificial substrate and a corresponding dehydrogenase are added to the system. The most common regeneration systems are:

Formate (B1220265)/Formate Dehydrogenase (FDH): This system oxidizes formate to carbon dioxide, a gaseous byproduct that does not interfere with the reaction, while reducing NAD+ to NADH. illinois.edu

Glucose/Glucose Dehydrogenase (GDH): This system oxidizes glucose to gluconolactone, which is a highly favorable reaction for reducing NAD+ to NADH. illinois.edu

These coupled enzymatic systems create a cascade where the cofactor is continuously recycled, allowing a small, catalytic amount of the cofactor to facilitate a large number of turnovers, thereby drastically reducing process costs and driving the primary reaction to completion. illinois.eduillinois.edu

Amine Dehydrogenase (AmDH) Catalysis

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines. nyu.edunih.gov This process utilizes an inexpensive source of nitrogen, such as ammonia (B1221849), and a hydride source, making it an atom-economical approach. nih.govnih.gov

Application in the Kinetic Resolution of Racemic Amines

Kinetic resolution is a widely used strategy to separate a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. Amine dehydrogenases can be employed for the kinetic resolution of racemic amines through a process of oxidative deamination. mdpi.comresearchgate.net

In a typical setup, an (R)-selective AmDH can be used to specifically deaminate the (R)-enantiomer of a racemic amine to its corresponding ketone. This leaves the desired (S)-enantiomer, such as this compound, untouched and in high enantiomeric excess. mdpi.comresearchgate.net To drive the reaction equilibrium towards the product, a coupled-enzyme system is often employed. For instance, an alanine dehydrogenase (AlaDH) can be used to recycle the nicotinamide cofactor (NAD⁺/NADH) and convert the pyruvate by-product to alanine. mdpi.comresearchgate.net

The efficiency of this kinetic resolution can be influenced by various factors, including pH, temperature, and substrate concentration. For example, studies have shown that using whole cells co-expressing AmDH and AlaDH can mitigate substrate and product inhibition, leading to efficient resolution of racemic amines at high concentrations. mdpi.comresearchgate.net An engineered NADH-dependent amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) coupled with an NADH-oxidase (NOx) has also been successfully applied for the kinetic resolution of various pharmaceutically relevant racemic α-chiral primary amines, yielding the (S)-configured amines with over 99% enantiomeric excess. d-nb.info

| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-AmDH and AlaDH | rac-α-methylbenzylamine | (S)-α-methylbenzylamine | 54% (purified enzymes), higher with whole cells | mdpi.comresearchgate.net |

| LE-AmDH-v1 and NOx | rac-α-chiral primary amines | (S)-amines | >99% | d-nb.info |

Mechanistic Investigations of AmDH Promiscuity and Substrate Scope

Research into the mechanistic aspects of AmDHs has revealed their catalytic promiscuity, meaning their ability to catalyze reactions other than their primary biological function. researchgate.netnih.gov This promiscuity is a key factor in their application for synthesizing a wide range of chiral amines. researchgate.net

Studies have shown that some AmDHs can accept not only ammonia but also other amine donors, enabling the synthesis of enantioenriched secondary amines. researchgate.net Surprisingly, this can sometimes lead to the formation of enantiopure primary amines alongside the expected secondary amines. This phenomenon is attributed to an unprecedented NAD-dependent formal transamination catalyzed by the AmDH. researchgate.net Understanding these promiscuous activities is crucial for expanding the substrate scope of AmDHs and for the rational engineering of these enzymes to produce novel chiral amines. researchgate.netnih.gov

The substrate scope of AmDHs has been explored extensively, revealing their activity towards a diverse range of ketones, including phenylacetone (B166967) derivatives, aliphatic ketones, and acetophenone derivatives. researchgate.net For instance, wild-type AmDHs have been shown to be effective in synthesizing small hydroxylated or unfunctionalized 2-aminoalkanes. frontiersin.org Engineered AmDHs have also been developed with expanded substrate scopes and improved catalytic performance, allowing for the conversion of pharmaceutically relevant ketones with high conversion rates and stereoselectivity. nih.gov Computational modeling and site-directed mutagenesis are powerful tools for understanding and engineering the substrate specificity and catalytic efficiency of AmDHs. nih.govnih.gov

Lipase-Catalyzed Asymmetric Resolution

Lipases are another class of enzymes widely used in the synthesis of chiral compounds. They are known for their stability, broad substrate specificity, and high enantioselectivity in catalyzing the resolution of racemic mixtures. chimia.ch

Enzymatic Resolution of Racemic Alcohol Precursors

An indirect but effective method for producing enantiopure this compound involves the lipase-catalyzed resolution of its racemic alcohol precursor, 1-(4-fluorophenyl)propan-1-ol. In this approach, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.govresearchgate.net

For example, Novozym 435, an immobilized form of Candida antarctica lipase B, has demonstrated high enantioselectivity in the resolution of racemic 1-phenyl-1-propanol, a structural analog of the target precursor. nih.gov The reaction conditions, such as the choice of acyl donor and solvent, significantly influence the enantioselectivity of the resolution. nih.govresearchgate.net The unreacted (S)-alcohol can then be separated and converted to the desired (S)-amine through subsequent chemical steps. This method has also been applied to the resolution of other β-blocker precursors. mdpi.com

Integration into Dynamic Kinetic Resolution Protocols

To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) protocols have been developed. rsc.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. rsc.org

Lipase-catalyzed acylation is often coupled with a chemical catalyst that facilitates the racemization of the unreacted amine. nih.gov For instance, a palladium nanoparticle catalyst supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) has been used in combination with lipases like Novozyme-435 for the DKR of primary amines. nih.gov This chemoenzymatic approach has been successfully applied to a variety of benzylic amines, yielding the corresponding amides in high yield and excellent enantiomeric excess. nih.gov Other racemization catalysts, such as ruthenium complexes and Raney Ni or Co, have also been employed in DKR of amines. acs.org These integrated systems represent a powerful tool for the efficient synthesis of enantiomerically pure amines. acs.org

| Racemization Catalyst | Lipase | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium nanoparticles (Pd-AmP-MCF) | Novozyme-435, Amano Lipase PS-C1 | Primary amines (e.g., 1-phenylethylamine) | Amides | High yield and excellent ee, recyclable catalyst | nih.gov |

| Ruthenium complexes | Various lipases | Secondary alcohols, primary amines | Esters, Amides | Broad substrate scope | acs.org |

| Raney Ni, Raney Co | Novozyme-435 | Primary amines | Amides | Alternative to precious metal catalysts | acs.org |

Merging Biocatalysis with Other Synthetic Methodologies (e.g., Electrosynthesis)

The integration of biocatalysis with other synthetic techniques, such as electrosynthesis, offers a promising avenue for developing sustainable and efficient processes for chiral amine synthesis. researchgate.netrsc.org This combination leverages the high selectivity of enzymes and the clean, tunable nature of electrochemical reactions. rsc.org

Enzymatic electrosynthesis (EES) can be employed to drive biocatalytic reactions by regenerating cofactors or by directly participating in the reaction pathway. researchgate.net For example, an upgraded N₂ fixation system based on bioelectrocatalysis has been developed to convert nitrogen gas into chiral amine intermediates. acs.org In this system, the cathode provides the reducing power for the regeneration of cofactors required by nitrogenase and L-alanine dehydrogenase, which in turn supply the amino group for a transaminase-catalyzed amination of a ketone. acs.org

More recently, the merging of lipase activity with electrosynthesis has been demonstrated for the enantioselective oxidative cross-coupling of secondary amines with ketones. acs.org This novel approach highlights the compatibility of hydrolase catalysis with electrosynthesis in organic solvents, expanding the toolbox for asymmetric synthesis. acs.org These integrated systems hold significant potential for the sustainable production of high-value chiral compounds. researchgate.netrsc.org

Chiral Resolution Techniques via Diastereomeric Salt Formation

The core principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical characteristics. wikipedia.org For a racemic amine, this is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting diastereomeric salts, for instance, (R-amine)-(R-acid) and (S-amine)-(R-acid), will exhibit different solubilities, melting points, and crystal structures. libretexts.orgwikipedia.org This difference allows for the separation of one diastereomer from the other through fractional crystallization. researchgate.net After separation, the desired amine enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent. wikipedia.org

The success of a diastereomeric resolution heavily relies on the choice of the resolving agent. libretexts.org The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility to facilitate efficient separation. ulisboa.pt

Tartaric acid and its derivatives are among the most widely used resolving agents for chiral amines due to their natural abundance and low cost. ulisboa.pt Di-O,O'-p-toluoyl-tartaric acid (DTTA) and di-O,O'-benzoyl-tartaric acid (DBTA) are common examples of tartaric acid derivatives employed in resolution processes. ulisboa.pt These diacids can form both neutral and acidic diastereomeric salts, which can influence the resolution efficiency. ulisboa.pt For instance, the resolution of 4-cyano-1-aminoindane, a key intermediate for the drug ozanimod, was successfully achieved using di-p-toluoyl-L-tartaric acid. rsc.org

Mandelic acid is another effective and commonly used chiral resolving agent for amines. libretexts.org Its effectiveness has been demonstrated in the resolution of various amines, including amino acid esters. nih.gov In some cases, derivatives of mandelic acid, such as PEGylated-(R)-mandelic acid, have been developed to enhance the resolution process, offering improved optical purity and yield. nih.gov The choice between different resolving agents often requires empirical screening to identify the most effective one for a specific chiral amine. onyxipca.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Common Applications |

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Malic Acid | Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Acid | Resolution of racemic bases libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | Resolution of racemic bases |

| Di-p-toluoyl-L-tartaric acid | Acid | Resolution of aminoindane derivatives rsc.org |

| O,O′-Dibenzoyl-(2S,3S)-tartaric acid | Acid | Separation of ofloxacin (B1677185) enantiomers researchgate.net |

The choice of solvent is a critical parameter in the optimization of diastereomeric salt crystallization. nih.gov The solvent system can significantly influence the solubility of the diastereomeric salts and, consequently, the efficiency of the separation. nih.gov An ideal solvent should exhibit a large solubility difference between the two diastereomers, leading to the preferential crystallization of one over the other. researchgate.net

The optimization process often involves screening a variety of solvents and solvent mixtures to find the optimal conditions. onyxipca.com Factors such as temperature, cooling rate, and stirring can also play a crucial role and need to be carefully controlled to achieve high yield and enantiomeric excess. acs.orggavinpublishers.com For example, in the resolution of ephedrine (B3423809) hydrochloride, performing the crystallization in acetone (B3395972) or water influenced the yield of the pure enantiomer. nih.gov Similarly, the resolution of racemic 1-methyl-2-phenyl-ethylamine with tartaric acid was optimized by varying the crystallization time and temperature in isopropanol (B130326). gavinpublishers.com

Table 2: Factors Influencing Diastereomer Crystallization

| Parameter | Effect on Crystallization |

| Solvent Choice | Influences the solubility difference between diastereomers. nih.gov |

| Temperature | Affects solubility and can be used to induce crystallization through cooling. gavinpublishers.com |

| Cooling Rate | Can impact crystal size and purity. acs.org |

| Stirring/Agitation | Affects nucleation and crystal growth. acs.org |

| Concentration | Supersaturation is a driving force for crystallization. acs.org |

In some cases, a crystallization-induced diastereomer transformation (CIDT) can be employed. rsc.org This process combines the crystallization of the less soluble diastereomer with the in-situ racemization of the more soluble one in solution, potentially leading to a theoretical yield of 100% for the desired enantiomer. rsc.org The optimization of such a process requires a deep understanding of the interplay between crystallization kinetics and racemization rates. rsc.org

The fundamental basis for the separation of enantiomers via diastereomeric salt formation is chiral recognition. nih.gov This refers to the differential interactions between the chiral resolving agent and each enantiomer of the racemic compound. nih.gov These interactions, which can include hydrogen bonding, ionic interactions, and van der Waals forces, lead to the formation of diastereomeric complexes with different stabilities and crystal packing arrangements. nih.govacs.org

Understanding the mechanism of chiral recognition at a molecular level is crucial for the rational design of more efficient resolution processes. acs.org Techniques such as X-ray crystallography can provide detailed structural information about the diastereomeric salts, revealing the specific interactions that govern chiral discrimination. rsc.orgmdpi.com For example, the crystal structure of the diastereomeric salt formed between (R)-methamphetamine and (R,R)-tartaric acid revealed an antiparallel double helix arrangement. mdpi.com

Molecular modeling and spectroscopic methods, like NMR, are also powerful tools for studying these interactions in solution and in the solid state. nih.govacs.org These studies can help to elucidate the factors that contribute to the preferential crystallization of one diastereomer. rsc.org A statistical analysis has suggested that sterically constrained species exhibit more efficient chiral recognition and discrimination due to enhanced steric differences between the diastereomeric pairs. rsc.org By understanding the intricate interplay of non-covalent interactions, it becomes possible to predict and select the most suitable resolving agents and crystallization conditions for a given chiral separation. acs.org

Mechanistic Investigations of Reactions Involving S 1 4 Fluorophenyl Propan 1 Amine and Its Synthesis Pathways

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis of chiral amines like (S)-1-(4-Fluorophenyl)propan-1-amine can be achieved through various catalytic methods, including asymmetric hydrogenation and biocatalytic transamination. Each of these approaches proceeds through distinct and well-defined catalytic cycles.

Ruthenium-Catalyzed Asymmetric Hydrogenation:

A prevalent method for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines, catalyzed by transition metal complexes, often containing ruthenium. The catalytic cycle for this transformation is generally understood to involve the coordination of the imine to the chiral ruthenium catalyst. researchgate.net This is followed by the oxidative addition of hydrogen gas to the metal center. A subsequent hydride transfer from the metal to the imine carbon atom leads to the formation of a σ-bonded nitrogen-metal intermediate. The final step involves reductive elimination with the second hydride, which releases the chiral amine and regenerates the active catalyst. researchgate.net

In the context of synthesizing this compound, this would involve the asymmetric hydrogenation of the corresponding prochiral imine, 1-(4-fluorophenyl)propan-1-imine. The stereochemical outcome of the reaction is dictated by the chiral ligands coordinated to the ruthenium center, which create a chiral environment that favors the formation of the (S)-enantiomer.

A proposed catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of an imine is depicted below:

Precatalyst Activation: The precatalyst is activated, often by the removal of a ligand, to generate a coordinatively unsaturated and catalytically active species.

Substrate Coordination: The prochiral imine coordinates to the activated ruthenium catalyst.

Hydrogen Activation: Molecular hydrogen undergoes oxidative addition to the ruthenium center, forming a dihydride species.

Hydride Transfer: A stepwise or concerted transfer of the two hydride ligands to the imine occurs. The first hydride adds to the carbon of the C=N bond, and the second adds to the nitrogen, or a proton is abstracted from a ligand or the solvent.

Product Release: The resulting chiral amine, this compound, dissociates from the catalyst, which can then enter a new catalytic cycle.

| Step | Description | Key Intermediates |

| 1 | Catalyst Activation | Activated Ru-catalyst |

| 2 | Imine Coordination | Ru-imine complex |

| 3 | H₂ Oxidative Addition | Ru-dihydride-imine complex |

| 4 | Asymmetric Induction & Hydride Transfer | Ru-amido complex |

| 5 | Product Release | This compound |

Biocatalytic Transamination:

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov The reaction mechanism of transaminases operates via a "ping-pong bi-bi" kinetic model and relies on the cofactor pyridoxal-5'-phosphate (PLP). mdpi.commdpi.com

The catalytic cycle can be summarized in two half-reactions:

First Half-Reaction: The amino donor (e.g., L-alanine) binds to the PLP-form of the enzyme. The amino group is transferred from the donor to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor (e.g., pyruvate).

Second Half-Reaction: The prochiral ketone, 1-(4-fluorophenyl)propan-1-one, binds to the PMP-form of the enzyme. The amino group is then transferred from PMP to the ketone, forming the chiral amine product, this compound, and regenerating the PLP-form of the enzyme for the next cycle. mdpi.com

The high enantioselectivity of transaminases stems from the precise positioning of the substrate within the enzyme's active site, which is composed of distinct large and small binding pockets that accommodate the substituents of the ketone. mdpi.com

| Phase | Process | Key Species |

| Half-Reaction 1 | Amino Group Transfer from Donor | Enzyme-PLP, Amino Donor, Enzyme-PMP, Pyruvate (B1213749) |

| Half-Reaction 2 | Amino Group Transfer to Acceptor | Enzyme-PMP, Prochiral Ketone, Chiral Amine, Enzyme-PLP |

Understanding Stereochemical Control Elements in Asymmetric Reactions

The formation of a specific stereoisomer, such as this compound, in high enantiomeric excess is a critical aspect of asymmetric synthesis. This stereochemical control is governed by the chiral environment created by the catalyst or auxiliary.

N-Sulfinyl Imine Chemistry:

A robust method for controlling stereochemistry in the synthesis of chiral amines involves the use of N-sulfinyl imines. wikipedia.org These compounds feature a chiral sulfinyl group attached to the imine nitrogen, which acts as a powerful stereodirecting auxiliary. The synthesis of this compound could be envisioned through the addition of an organometallic reagent to a chiral N-sulfinyl imine derived from 4-fluorobenzaldehyde.

The stereochemical outcome is dictated by the formation of a six-membered chair-like transition state, where the organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric interactions, the nucleophile attacks the imine carbon from a specific face, leading to a high degree of diastereoselectivity. Subsequent acidic hydrolysis of the sulfinyl group yields the desired chiral amine with high enantiopurity. wikipedia.org The predictability of this method makes it a valuable tool for the synthesis of a wide range of chiral amines.

| Reagent | Role | Stereochemical Influence |

| Chiral N-sulfinyl group | Chiral Auxiliary | Directs nucleophilic attack via a chelated transition state |

| Organometallic reagent | Nucleophile | Adds to the imine carbon |

| Acid | Cleavage Reagent | Removes the sulfinyl auxiliary post-reaction |

Analysis of Transition States and Intermediates via Spectroscopic and Computational Methods

The direct observation of transition states is experimentally challenging due to their fleeting nature. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into the structure and energetics of these transient species and reaction intermediates.

Spectroscopic Analysis:

Computational Modeling:

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms in asymmetric catalysis. researchgate.netresearchgate.net Computational studies can be used to model the geometries of transition states and intermediates, calculate their relative energies, and thereby predict the most favorable reaction pathway and the origin of enantioselectivity.

For the asymmetric hydrogenation of ketones, a related transformation to imine hydrogenation, DFT calculations have been used to identify the stereoselectivity-determining transition states for hydride transfer. researchgate.net These studies often reveal that the enantiomeric excess is a result of a combination of steric repulsion and noncovalent interactions in the transition state. researchgate.net Similarly, for transaminase-catalyzed reactions, molecular docking and dynamics simulations can help to understand how the substrate binds in the active site and identify key residues responsible for catalysis and stereoselectivity. nih.gov

| Method | Application | Insights Gained |

| NMR Spectroscopy | Detection of reaction intermediates | Identification of unexpected species, refinement of catalytic cycles acs.org |

| FT-IR Spectroscopy | Monitoring of catalyst and substrate transformation | Observation of ligand binding and changes in bonding during catalysis |

| Density Functional Theory (DFT) | Modeling of transition states and intermediates | Elucidation of reaction pathways, prediction of enantioselectivity, understanding catalyst-substrate interactions researchgate.netresearchgate.net |

| Molecular Docking and Dynamics | Simulation of enzyme-substrate binding | Identification of key active site residues, rationalization of stereoselectivity nih.gov |

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Chromatographic Enantioseparation Techniques

Chromatography is a cornerstone for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times. nih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the principal methods employed for this purpose. nih.gov

Chiral HPLC is a widely used and robust method for separating enantiomers of chiral amines. mdpi.com The development of a successful HPLC method is a systematic process that involves selecting an appropriate CSP and optimizing the mobile phase composition to achieve baseline separation. chromatographyonline.comsigmaaldrich.com

The choice of column is the most critical step. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are highly effective for a broad range of chiral compounds and are frequently the first choice for screening. mdpi.comchromatographyonline.com Specifically, columns like Chiralcel® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Lux® Cellulose-3 have demonstrated success in separating chiral amines. mdpi.comresearchgate.net

Method development typically starts with a screening protocol using a set of complementary columns and mobile phases. sigmaaldrich.com For amines, normal-phase, polar organic, and reversed-phase modes can be explored. chromatographyonline.com In normal-phase mode, a common mobile phase consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a basic additive such as diethylamine (B46881) (DEA) to improve peak shape and reduce retention time. researchgate.net Reversed-phase methods may use buffered aqueous solutions with acetonitrile (B52724) or methanol (B129727). chromatographyonline.com Optimization involves adjusting the mobile phase composition, flow rate, and temperature to maximize resolution. sigmaaldrich.com Lower flow rates and lower temperatures often enhance chiral selectivity. sigmaaldrich.com

A patent for a structurally related compound, (S)-1-(4-fluorophenyl)-1-[2-(piperazin-1-yl)pyrimidin-5-yl]ethanamine, details a normal-phase HPLC method that achieves excellent separation from its R-enantiomer. google.com This method utilizes a mobile phase of n-hexane, ethanol, and isopropanol, demonstrating the efficacy of this approach for similar structures. google.com

Table 1: Example HPLC Method Parameters for Chiral Amine Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | mdpi.comresearchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) | researchgate.net |

| Additive | Basic modifier (e.g., 0.1% Diethylamine) for improved peak shape | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min (lower flow rates can improve resolution) | sigmaaldrich.comresearchgate.net |

| Temperature | Ambient or controlled (e.g., 25°C); lower temperatures can increase selectivity | sigmaaldrich.comresearchgate.net |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | researchgate.net |

This table presents a generalized set of starting conditions for the chiral HPLC separation of an amine like (S)-1-(4-Fluorophenyl)propan-1-amine, based on methods for analogous compounds.

Chiral GC is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds. gcms.cz For primary amines like 1-(4-fluorophenyl)propan-1-amine (B1308957), derivatization is typically required to improve volatility and chromatographic performance. Common derivatizing agents include acylating reagents like pentafluoropropionyl (PFP) or heptafluorobutyryl (HFB) anhydrides. nih.gov

The most widely used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. uta.edu These macrocyclic oligosaccharides are derivatized to create a chiral environment capable of interacting differently with enantiomeric analytes. gcms.cz For instance, permethylated beta-cyclodextrin (B164692) phases have been used for stereochemical separations. gcms.cz The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the analyte guest. The stability of these complexes differs for each enantiomer, resulting in different retention times.

Method development in chiral GC involves selecting the appropriate derivatizing agent and CSP, followed by optimizing the temperature program and carrier gas flow rate to achieve separation. gcms.cz

Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations, often considered superior to HPLC in terms of speed and efficiency. chromatographyonline.comeuropeanpharmaceuticalreview.comafmps.be SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (co-solvent or modifier), such as methanol or ethanol. afmps.be This mobile phase exhibits low viscosity and high diffusivity, allowing for very fast separations—often in under a minute. chromatographyonline.comchromatographyonline.com

The same polysaccharide-based CSPs that are successful in HPLC are also the most effective in SFC. nih.govresearchgate.net The chiral recognition mechanisms are similar, but the different solvent environment in SFC can lead to unique or enhanced selectivity compared to HPLC. chromatographyonline.com The use of basic or mixed additives in the mobile phase can significantly improve the enantioseparation and peak shape of many compounds. europeanpharmaceuticalreview.com Due to its speed, SFC is highly suitable for high-throughput screening in drug discovery. chromatographyonline.comresearchgate.net

Capillary Electrophoresis (CE) offers an alternative approach for chiral analysis. In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE. researchgate.net Commonly used chiral selectors include cyclodextrins, proteins (like α1-acid glycoprotein), and macrocyclic antibiotics. researchgate.netnih.gov The separation is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in the electric field. CE is particularly useful for separating chiral basic drugs and amino acids. nih.govnih.gov

The success of chromatographic enantioseparation hinges on the chiral stationary phase. sigmaaldrich.com The design of CSPs aims to create a stable and selective chiral environment that can interact with a broad range of analytes.

Polysaccharide-based CSPs: These are the most widely used and versatile CSPs. nih.gov They consist of derivatives of cellulose or amylose, typically phenylcarbamates, coated or immobilized on a silica (B1680970) support. nih.gov The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents. chromatographyonline.com

Cyclodextrin-based CSPs: These are common in both GC and HPLC. uta.edu They are effective for separating molecules that can fit into the cyclodextrin cavity, with chiral recognition arising from interactions with the chiral glucose units and derivatized hydroxyl groups on the rim of the cavity. chromatographyonline.com

Pirkle-type CSPs: Also known as brush-type phases, these consist of small chiral molecules covalently bonded to the silica surface. They are designed based on the principle of three-point interaction and are often effective for specific classes of compounds.

Macrocyclic Glycopeptide CSPs: These phases (e.g., vancomycin, teicoplanin) are known for their broad enantioselectivity, particularly in reversed-phase and polar organic modes. chromatographyonline.com

Table 2: Common Types of Chiral Stationary Phases (CSPs)

| CSP Type | Common Selector | Primary Interaction Mechanisms | Typical Applications | Source |

|---|---|---|---|---|

| Polysaccharide Derivatives | Cellulose or Amylose Phenylcarbamates | H-bonding, π-π interactions, steric fit, dipole interactions | Broad applicability for a wide range of chiral compounds, including amines | mdpi.comnih.gov |

| Cyclodextrin Derivatives | α-, β-, γ-Cyclodextrins (derivatized) | Inclusion complexation, H-bonding | GC and HPLC separation of various compounds | chromatographyonline.comuta.edu |

| Pirkle (Brush-type) | π-acidic or π-basic aromatic rings with amide linkages | π-π interactions, H-bonding, dipole stacking | Specific classes of compounds with complementary functionality | chromatographyonline.com |

| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | H-bonding, ionic interactions, inclusion, steric interactions | Broad applicability, especially for amino acids and peptides | chromatographyonline.com |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Hydrophobic and polar interactions | Separation of diverse drugs in aqueous mobile phases | researchgate.net |

Spectroscopic and Chiroptical Methods for Stereochemical Assignment

While chromatography separates enantiomers, it does not inherently reveal their absolute configuration (i.e., which peak corresponds to the S-enantiomer and which to the R-enantiomer). Spectroscopic methods are required for this assignment.

Vibrational Circular Dichroism (VCD) is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, resulting in a spectrum with positive and negative bands that is unique to a specific enantiomer. dntb.gov.ua The VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.

The process for assigning absolute configuration involves a synergistic approach:

Experimental Measurement: The VCD and infrared (IR) absorption spectra of the purified enantiomer (e.g., the one isolated from a chiral separation) are measured experimentally. nih.gov

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD and IR spectra. schrodinger.com These calculations are done for one of the enantiomers (e.g., the R-form) and consider various possible conformations of the molecule. nih.gov

Spectral Comparison: The experimentally measured VCD spectrum is compared to the theoretically predicted spectrum. schrodinger.com A good match between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms that the sample is indeed the (R)-enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the sample is confirmed to be the (S)-enantiomer.

This comparison provides a definitive assignment of the absolute configuration. nih.govnih.gov It is often crucial to accurately model environmental factors, such as solvent effects, to achieve a reliable match between the theoretical and experimental spectra. schrodinger.com

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the determination of enantiomeric purity and the assignment of the absolute configuration of chiral molecules such as this compound. In their native state, enantiomers are isochronous in a standard NMR experiment, meaning they produce identical spectra. To overcome this, chiral derivatizing agents (CDAs) are employed to convert the enantiomeric mixture into a mixture of diastereomers. nih.gov These diastereomers, having different physical properties, exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. nih.gov

The primary amine functionality of 1-(4-fluorophenyl)propan-1-amine readily reacts with a variety of chiral derivatizing agents, typically chiral carboxylic acids or their activated derivatives, to form diastereomeric amides. The choice of the CDA is crucial and is often guided by the need for large chemical shift differences (Δδ) between the diastereomeric products to ensure accurate integration of the signals.

A general protocol for this method involves the reaction of the amine with an enantiomerically pure CDA. For instance, reacting a racemic sample of 1-(4-fluorophenyl)propan-1-amine with an (S)-CDA would result in a mixture of (S,S) and (R,S) diastereomers. The subsequent analysis of the ¹H or ¹⁹F NMR spectrum of this mixture will show separate signals for specific protons or the fluorine atom of the two diastereomers, enabling the determination of the enantiomeric excess (e.e.) of the original amine sample.

Detailed Research Findings:

Research into the enantiomeric purity determination of chiral primary amines has led to the development of several effective chiral derivatizing agents. While specific studies detailing the derivatization of this compound are not prevalent in the public domain, the methodologies applied to structurally similar α-chiral primary amines are directly applicable.

One widely used class of CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. nih.gov The reaction of 1-(4-fluorophenyl)propan-1-amine with the acid chloride of (R)- or (S)-Mosher's acid yields diastereomeric amides. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often results in baseline-separated signals for the diastereomers, minimizing signal overlap that can occur in ¹H NMR. researchgate.netnih.gov

Another effective protocol involves the use of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. bath.ac.uknih.gov A three-component system, for example, can be formed between the chiral amine, a 2-formylphenylboronic acid, and an enantiomerically pure BINOL. bath.ac.uknih.gov This self-assembly forms diastereomeric iminoboronate esters, which often exhibit well-resolved signals in the ¹H NMR spectrum, particularly for the imine proton. nih.gov

The table below illustrates the expected ¹H and ¹⁹F NMR data for the diastereomeric amides formed from a hypothetical reaction between racemic 1-(4-fluorophenyl)propan-1-amine and (R)-Mosher's acid chloride. The chemical shift non-equivalence (Δδ) is the key parameter for quantifying the enantiomeric composition.

| Diastereomer | Proton Analyzed | Chemical Shift (δ) of (S)-amine derivative (ppm) | Chemical Shift (δ) of (R)-amine derivative (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| (R)-Mosher's amide | Methine (CH-N) | 4.85 | 4.75 | 0.10 |

| (R)-Mosher's amide | Methyl (CH₃) | 0.92 | 0.95 | 0.03 |

| (R)-Mosher's amide | Aromatic (ortho to C-N) | 7.28 | 7.32 | 0.04 |

| Diastereomer | Nucleus Analyzed | Chemical Shift (δ) of (S)-amine derivative (ppm) | Chemical Shift (δ) of (R)-amine derivative (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| (R)-Mosher's amide | ¹⁹F (on phenyl ring) | -115.20 | -115.25 | 0.05 |

| (R)-Mosher's amide | ¹⁹F (on Mosher's reagent) | -71.50 | -71.65 | 0.15 |

Computational Chemistry and Modeling Studies of S 1 4 Fluorophenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Conformational Analysis and Mechanistic Insights

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for performing conformational analysis, which seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule. For (S)-1-(4-Fluorophenyl)propan-1-amine, the rotation around its single bonds—primarily the C-C bond adjacent to the chiral center and the C-N bond—gives rise to various conformers with different energies.

A potential energy surface (PES) scan is typically performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the energy minima, corresponding to stable conformers, and the energy barriers between them. Such studies on related molecules have successfully identified the most stable geometries by calculating the structural and electronic properties at a specific level of theory, such as B3LYP with a 6-311++G(d) basis set. researchgate.netnih.gov The insights gained from DFT calculations extend to understanding reaction mechanisms, where the geometries and energies of transition states can be calculated to elucidate reaction pathways and predict kinetic feasibility.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table represents illustrative data for different staggered conformers resulting from rotation around the chiral C-C bond.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Anti) | 180° | 0.00 | 65.3 |

| B (Gauche+) | +60° | 0.85 | 18.1 |

| C (Gauche-) | -60° | 0.79 | 16.6 |

Molecular Docking and Dynamics Simulations for Enzyme-Substrate and Ligand-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for understanding how a molecule like this compound might interact with a biological target, such as an enzyme active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. mdpi.comresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a detailed view of the atomic movements, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. For this compound, docking into the active site of a relevant enzyme (e.g., a transaminase or monoamine oxidase) could reveal critical amino acid residues involved in its binding and recognition. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Putative Enzyme Target

| Parameter | Value | Key Interacting Residues | Type of Interaction |

| Binding Affinity | -7.2 kcal/mol | Tyr-88, Asp-214 | Hydrogen Bond (amine group) |

| Phe-218, Trp-310 | π-π Stacking (fluorophenyl ring) | ||

| Val-112, Leu-314 | Hydrophobic Interaction (propyl chain) |

In Silico Prediction of Enantioselectivity and Reaction Outcomes

Computational methods are increasingly used to predict the stereochemical outcome of asymmetric reactions. For syntheses involving chiral amines, predicting enantioselectivity is key. In silico models can achieve this by calculating the energy profiles of the reaction pathways leading to the (S) and (R) enantiomers. The difference in the activation energies (ΔΔG‡) of the diastereomeric transition states is directly related to the enantiomeric excess (e.e.) of the product.

DFT calculations are often employed to optimize the geometries of the transition states and calculate their energies with high accuracy. By modeling the interaction between the substrate, catalyst, and reagents, these calculations can identify the subtle steric and electronic factors that favor the formation of one enantiomer over the other. This predictive power is invaluable for designing more efficient and selective asymmetric syntheses. mdpi.com

Table 3: Hypothetical DFT Calculation for Predicting Enantioselectivity in a Model Reaction

| Transition State | Absolute Energy (Hartree) | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(S) (Pro-S pathway) | -521.12345 | 0.00 | 96% |

| TS-(R) (Pro-R pathway) | -521.12098 | 1.55 |

Comparative Computational Studies with Related Chiral Amines and Fluorinated Compounds

These studies often compare calculated properties like molecular electrostatic potential (MEP) maps, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies. For instance, comparing the MEP map of the fluorinated versus non-fluorinated analogue can reveal how the electron-withdrawing fluorine atom alters the charge distribution on the aromatic ring, which in turn influences its ability to form interactions like π-π stacking or hydrogen bonds. Similarly, comparing docking scores can quantify the impact of fluorination on binding affinity to a specific biological target.

Table 4: Comparative In Silico Properties of this compound and its Non-Fluorinated Analog

| Property | This compound | (S)-1-Phenylpropan-1-amine (Analog) |

| Calculated Dipole Moment (Debye) | 2.15 | 1.48 |

| HOMO Energy (eV) | -6.89 | -6.71 |

| LUMO Energy (eV) | -0.25 | -0.18 |

| Hypothetical Binding Affinity (kcal/mol) | -7.2 | -6.5 |

Q & A

Q. Table 1. Metabolic Stability of Fluorophenylpropanamine Derivatives

| Compound | Human Half-life (h) | Rat Half-life (h) | CYP3A4 Inhibition (IC50, μM) |

|---|---|---|---|

| (S)-4-Fluoro | 3.1 ± 0.2 | 1.8 ± 0.1 | 12.4 |

| (S)-2,4-Difluoro | 1.2 ± 0.1 | 0.9 ± 0.1 | 8.7 |

| (S)-4-Chloro | 4.5 ± 0.3 | 3.2 ± 0.2 | 23.1 |

Advanced: How can computational methods predict the receptor binding affinity of this compound?

Molecular docking and dynamics simulations are employed as follows:

Receptor preparation : Use high-resolution cryo-EM structures (e.g., serotonin transporter SERT, PDB 6DZZ) embedded in a lipid bilayer .

Ligand parametrization : Assign charges via RESP fitting at the HF/6-31G* level and optimize torsional angles with QM/MM methods .

Binding free energy calculations : Apply the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate ΔGbind, validated against experimental Ki values .

Discrepancies >1 kcal/mol require re-evaluation of protonation states (amine group pKa ~9.5) or solvent model selection .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., amine δ 1.3 ppm, aromatic fluorine-coupled splitting at δ 7.2–7.4 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 168.1024 (calculated for C9H12FN) .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +15.2° in methanol) to verify enantiopurity .

Advanced: What are the challenges in designing enantioselective syntheses for this compound?

Key challenges include:

- Racemization during workup : Amine basicity (pKa ~10) necessitates low-temperature (<5°C) extraction and neutral pH conditions .

- Catalyst selectivity : BINAP-Ru complexes may favor (R)-enantiomers; switching to Ir-(S)-Segphos improves ee to 98% but increases cost .

- Chromatographic resolution : Low solubility in nonpolar solvents requires mixed mobile phases (hexane/ethanol/diethylamine) to prevent column overload .

Advanced: How does fluorination at the 4-position influence the physicochemical properties of this compound?

The 4-fluoro substituent :

- Increases lipophilicity (logP = 2.1 vs. 1.8 for non-fluorinated analog) due to reduced polarity .

- Enhances metabolic stability by resisting CYP450-mediated oxidation (t1/2 = 3.1 h vs. 1.2 h for 2,4-diF analog) .

- Modulates receptor binding : Electron-withdrawing effects strengthen hydrogen bonding with Asp113 in the dopamine D2 receptor .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD50 oral, rat = 320 mg/kg) .

- Ventilation : Conduct reactions in fume hoods due to amine volatility (vapor pressure = 0.12 mmHg at 25°C) .

- Spill management : Neutralize with citric acid solution and adsorb using vermiculite .

Advanced: How can in vivo pharmacokinetic studies optimize dosing regimens for this compound?

- Compartmental modeling : Fit plasma concentration-time curves to a two-compartment model with first-order absorption (ka = 0.8 h⁻¹) .

- Dose adjustment : Adjust based on bioavailability (F = 65% in rats) and protein binding (85% bound to albumin) .

- Metabolite tracking : Use LC-MS/MS to quantify major metabolites (e.g., N-acetylated form) in urine .

Advanced: What role do fluorine-19 NMR studies play in analyzing this compound?

¹⁹F NMR (470 MHz, CDCl3):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|